molecular formula C9H9BrLiNO2 B3011933 Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate CAS No. 2413886-66-3

Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate

Cat. No. B3011933
CAS RN: 2413886-66-3
M. Wt: 250.02
InChI Key: SZSUVMPYNIJNHN-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a lithium salt of a bromopyridine derivative. Bromopyridines are often used in organic synthesis due to their reactivity . They can act as a versatile reagent in various chemical reactions .


Molecular Structure Analysis

The molecular structure of bromopyridine derivatives can be quite complex. The bromine atom is attached to the pyridine ring, which is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

Bromopyridines can react with butyllithium to give lithiopyridines, which are versatile reagents .


Physical And Chemical Properties Analysis

Bromopyridine derivatives are typically colorless liquids . They have a molecular weight of around 223.

Scientific Research Applications

Rigid Linker for PROTAC® Development

PROTACs (PROteolysis TAgeting Chimeras) are innovative molecules designed for targeted protein degradation. They consist of a ligand that binds to a specific protein of interest and a linker connecting it to an E3 ubiquitin ligase-recruiting moiety. Lithium 2-(5-bromopyridin-2-yl)-2-methylpropanoate can serve as a rigid linker in PROTAC development. This linker contributes to the stability and efficacy of PROTACs, enabling selective protein degradation .

Anti-Depressant Molecule Synthesis

In the synthesis of anti-depressant molecules, lithium 2,2,6,6-tetra-methylpiperidide (LiTMP) plays a crucial role. It is necessary for allylation at the C-5 position of certain compounds. For instance, LiTMP facilitates the introduction of an allyl group, leading to the formation of specific antidepressant intermediates .

Safety and Hazards

As with any chemical compound, it’s important to handle bromopyridine derivatives with care. They should be stored at a temperature of 2-8°C .

Mechanism of Action

Target of Action

Compounds with similar structures have been used as rigid linkers in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.

Mode of Action

This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The specific biochemical pathways affected by “Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate” would depend on the proteins targeted by the PROTAC molecule it is part of. By leading to the degradation of specific proteins, it could impact a variety of cellular processes and signaling pathways .

Result of Action

The molecular and cellular effects of “Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate” would depend on the specific proteins it targets for degradation. By removing these proteins, it could alter cellular functions and potentially lead to therapeutic effects .

properties

IUPAC Name

lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.Li/c1-9(2,8(12)13)7-4-3-6(10)5-11-7;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCWZDIEAUZRLJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C1=NC=C(C=C1)Br)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrLiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate

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